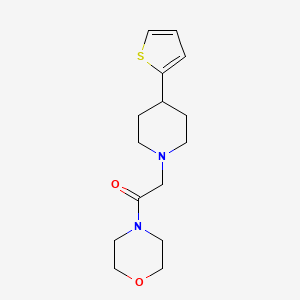

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(17-7-9-19-10-8-17)12-16-5-3-13(4-6-16)14-2-1-11-20-14/h1-2,11,13H,3-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWXYDLRYDTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(thiophen-2-yl)piperidine with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and piperidine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted thiophene and piperidine derivatives.

Scientific Research Applications

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) substituent in compound 21 enhances lipophilicity and metabolic stability compared to the morpholino group in the target compound .

- Thiophene Position : Thiophen-3-yl derivatives (e.g., ) exhibit distinct electronic profiles compared to thiophen-2-yl analogs due to differences in sulfur atom orientation .

Physicochemical and Electronic Properties

Table 2 summarizes electronic and solubility data for select compounds:

Spectroscopic Trends :

- ¹H NMR: Thiophene protons in analogs resonate at δ 6.8–7.2 ppm, while morpholino protons appear as broad singlets at δ 3.5–3.7 ppm .

- ¹³C NMR: Ketone carbonyls in morpholino derivatives show signals near δ 205–210 ppm, slightly deshielded compared to non-morpholino analogs (δ 195–200 ppm) .

Biological Activity

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone (CAS No. 1396758-52-3) is a synthetic organic compound characterized by the presence of a morpholine ring, a thiophene ring, and a piperidine ring. This unique structural combination contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂S |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | 1-morpholin-4-yl-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone |

| InChI | InChI=1S/C15H22N2O2S/c18-15(17-7-9-19-10-8-17)12-16-5-3-13(4-6-16)14-2-1-11-20-14/h1-2,11,13H,3-10,12H2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for certain derivatives . The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of biofilm formation, particularly against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines with IC50 values indicating effective potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Study 1: Antimicrobial Evaluation

In a recent study published in the ACS Omega journal, derivatives including this compound were subjected to antimicrobial testing using agar dilution methods against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with significant reductions in bacterial viability observed over time .

Study 2: Antitumor Activity Assessment

A separate investigation focused on the anticancer potential of this compound revealed its effectiveness against multiple myeloma cell lines. The study reported IC50 values demonstrating strong antiproliferative effects, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.